7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro-
Description
Significance of Indole (B1671886) Derivatives in Organic and Medicinal Chemistry
The indole nucleus is a privileged scaffold in drug discovery and organic synthesis. molbase.comottokemi.com It is a core component of numerous natural products, including the essential amino acid tryptophan and the neurotransmitter serotonin (B10506), as well as a vast array of alkaloids with potent biological activities. researchgate.netgoogle.com The versatility of the indole ring allows it to participate in a wide range of chemical reactions, making it a valuable building block for creating complex molecules. molbase.comnih.gov
In medicinal chemistry, indole derivatives have been developed into drugs for a wide spectrum of therapeutic areas. nih.govstenutz.eu Their ability to interact with various biological targets has led to their use as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents. molbase.comottokemi.com The structural diversity achievable by substituting different positions on the indole ring allows for the fine-tuning of pharmacological activity, a key aspect in modern drug design. molbase.comorganic-chemistry.org
| Examples of FDA-Approved Indole-Containing Drugs | Therapeutic Application |
| Indomethacin (B1671933) | Anti-inflammatory |
| Vincristine | Anticancer |
| Sumatriptan | Antimigraine |
| Pindolol | Antihypertensive |
| Amedalin | Antidepressant |
This table presents a selection of well-known drugs that feature the indole scaffold, illustrating the broad therapeutic impact of this heterocyclic system. organic-chemistry.org
Overview of Dioxane-Fused Heterocycles in Chemical Research
The 1,4-dioxane (B91453) ring is another important heterocyclic motif, though it is more commonly known as a solvent. When fused to other ring systems, it can impart significant conformational rigidity and influence the electronic properties of the molecule. The synthesis of functionalized 1,4-dioxanes is an active area of research, with applications in the development of advanced building blocks for medicinal chemistry. nih.gov
Dioxane-fused heterocycles are found in some biologically active natural products and synthetic compounds. For instance, the natural product Silybin, which has antihepatotoxic activity, contains a flavonoid moiety fused to a 1,4-dioxane ring. This has inspired the synthesis of other dioxane-fused flavonoids and coumarins to explore their therapeutic potential. The stereoselective synthesis of pyran-dioxane based polycycles is also of significant interest, as these structures are found in natural products like cardiac glycosides. The fusion of a dioxane ring to an aromatic or heterocyclic system can alter solubility, metabolic stability, and receptor-binding affinity, making it a useful strategy in the design of new bioactive molecules.
Historical Context and Emergence of the 7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro- Nucleus
The specific historical account of the first synthesis and emergence of 7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro- (CAS RN: 111506-26-4) is not extensively documented in prominent scientific literature. organic-chemistry.org However, its emergence can be understood through the convergence of established synthetic methodologies in indole and dioxane chemistry. The structure, also named 4,5-ethylenedioxyindole, strongly suggests its conceptual origin from a 4,5-dihydroxyindole precursor.
The synthesis of 2,3-dihydroindoles (indolines) is well-established, often achieved through the reduction of corresponding indoles that are activated with electron-withdrawing groups. nih.govstenutz.eu The creation of a dioxane ring fused to an aromatic system typically involves the reaction of a catechol (a 1,2-dihydroxybenzene derivative) with a two-carbon electrophile, such as 1,2-dichloroethane (B1671644) or a related reagent.
Therefore, the logical synthetic pathway to the 7H-1,4-Dioxino[2,3-e]indole nucleus would involve the construction of a 4,5-dihydroxyindole derivative, followed by etherification with a suitable C2-synthon to form the fused dioxane ring. An attempted synthesis of a related 4-acetoxy-5-hydroxyindole derivative was reported as early as 1977, indicating that the necessary precursors for such a cyclization were being explored. The development of methods for synthesizing 4-hydroxyindoles, key potential intermediates, has also been a subject of research. nih.gov The final step would likely be the reduction of the indole double bond to the 2,3-dihydro form, a common transformation in indole chemistry. nih.govstenutz.eu The emergence of this nucleus is therefore a product of the logical application of well-known synthetic transformations to create a novel heterocyclic scaffold.
Structure
3D Structure
Properties
IUPAC Name |
3,7-dihydro-2H-[1,4]dioxino[2,3-e]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-9-10(13-6-5-12-9)7-3-4-11-8(1)7/h1-4,11H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAUCKUPPITNHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC3=C2C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547305 | |
| Record name | 2,3-Dihydro-7H-[1,4]dioxino[2,3-e]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111506-26-4 | |
| Record name | 2,3-Dihydro-7H-[1,4]dioxino[2,3-e]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7h 1,4 Dioxino 2,3 E Indole, 2,3 Dihydro and Its Analogues
Strategies for Constructing the Dioxino[2,3-e]indole Ring System
The choice of starting materials is fundamental to the synthetic route. Depending on the strategy, key precursors can be broadly categorized as either indole-based or benzodioxane-based.
Indole-Based Precursors: A common approach involves starting with a suitably functionalized indole (B1671886). Specifically, indoles with vicinal hydroxy and amino or nitro groups on the benzene (B151609) ring are ideal.
Hydroxyindoles : 4-Hydroxy-, 5-hydroxy-, and 6-hydroxyindoles are valuable precursors. oup.comnih.govacs.org For the [2,3-e] annulation, a 5-hydroxy-6-aminoindole or 5-hydroxy-6-nitroindole would be a logical starting point. 5-Hydroxyindoles can be synthesized through methods like the Nenitzescu reaction or via intramolecular Diels-Alder cycloadditions of furan-alkynol systems. nih.gov
Aminoindoles : 4-Aminoindoles and other amino-substituted indoles can be prepared by the dehydrogenation of the corresponding indolines over a palladium on charcoal catalyst. oup.com
Arylhydrazines : For syntheses involving the Fischer indole reaction, a key precursor is a substituted phenylhydrazine, such as (1,4-benzodioxan-6-yl)hydrazine. This allows for the construction of the indole ring onto an existing dioxane moiety. researchgate.net
| Precursor Type | Specific Example | Synthetic Utility |
| Hydroxyindole | 5-Hydroxyindole | Starting material for building the dioxane ring. |
| Aminoindole | 4-Aminoindoline | Precursor to 4-aminoindole (B1269813) for subsequent reactions. oup.com |
| Arylhydrazine | (1,4-Benzodioxan-6-yl)hydrazine | Key component for Fischer Indole Synthesis. researchgate.net |
The formation of the 1,4-dioxane (B91453) ring onto the indole scaffold is typically achieved through an intramolecular cyclization. A well-established method for the analogous 2,3-dihydro-1,4-dioxino[2,3-b]pyridine (B140537) system involves a key Smiles rearrangement, a type of intramolecular nucleophilic aromatic substitution. researchgate.netnih.gov
A plausible pathway adapted for the dioxino[2,3-e]indole system begins with a 5-hydroxy-6-nitroindole. The hydroxyl group is first alkylated with an epoxide-containing reagent like epichlorohydrin (B41342) to form a glycidyl (B131873) ether. Subsequent treatment with a base promotes the intramolecular cyclization, where the newly formed alkoxide attacks the carbon bearing the nitro group, displacing it to form the six-membered dioxane ring.
A similar strategy involves the reaction of a catechol-like indole derivative (5,6-dihydroxyindole) with a 1,2-dihaloethane under basic conditions to form the dioxane ring.
| Reaction Type | Key Precursor | Reagents | Mechanism |
| Intramolecular SNAr | 5-Hydroxy-6-nitroindole | 1. Epichlorohydrin, Base2. Base (e.g., t-BuOK) | Formation of glycidyl ether followed by base-catalyzed ring closure. researchgate.net |
| Williamson Ether Synthesis | 5,6-Dihydroxyindole (B162784) | 1,2-Dichloroethane (B1671644), Base (e.g., K2CO3) | Double nucleophilic substitution to form the dioxane ring. |
An alternative to building the dioxane ring is to construct the indole ring onto a pre-existing 1,4-benzodioxane (B1196944) structure. This leverages well-known indole synthesis reactions.
Fischer Indole Synthesis : This is one of the most classic and versatile methods for indole synthesis. byjus.comorganic-chemistry.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone. To form the target scaffold, (1,4-benzodioxan-6-yl)hydrazine would be condensed with a suitable ketone or aldehyde (e.g., pyruvic acid followed by decarboxylation) to form the corresponding hydrazone. Heating this intermediate in the presence of an acid catalyst (like polyphosphoric acid or zinc chloride) induces a oup.comoup.com-sigmatropic rearrangement and subsequent cyclization to yield the 7H-1,4-Dioxino[2,3-e]indole core. researchgate.netchem-station.comwikipedia.org
Palladium-Catalyzed Annulation : Modern methods often employ palladium catalysis. The Larock indole synthesis, for instance, involves the annulation of a substituted o-haloaniline with an alkyne. researchgate.net In this context, 6-amino-7-iodo-1,4-benzodioxane could be coupled with an alkyne in the presence of a palladium catalyst to construct the fused pyrrole (B145914) ring. Other palladium-catalyzed methods, such as the intramolecular cyclization of 2-alkynylanilines, provide further routes to functionalized indoles. organic-chemistry.org
Functionalization and Derivatization Approaches of the Dioxinoindole Scaffold
Once the core 7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro- scaffold is assembled, further modifications can be made to introduce various functional groups on either the indole or the dioxane portions of the molecule.
The indole ring system has a rich and well-documented chemistry, allowing for selective functionalization.
N-Functionalization : The indole nitrogen (at the 7-position in the target scaffold) can be readily alkylated, acylated, or sulfonylated using appropriate electrophiles under basic conditions.
C-Functionalization : Electrophilic aromatic substitution reactions on the indole nucleus typically occur at the C3-position (C9 in the target scaffold) due to its high electron density. Reactions such as halogenation, nitration, and Friedel-Crafts acylation can introduce a variety of substituents at this position. The reaction of indoles with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in dioxane can also lead to substitution products. scispace.com Modern palladium-catalyzed C-H activation and functionalization techniques offer powerful tools for directly introducing aryl, alkyl, or other groups onto the indole ring with high regioselectivity. tum.de
| Position | Reaction Type | Example Reagents | Resulting Group |
| N7 (Indole N-H) | Alkylation | Iodomethane, NaH | N-Methyl |
| N7 (Indole N-H) | Acylation | Acetic Anhydride (B1165640), Pyridine | N-Acetyl |
| C9 (Indole C3) | Bromination | N-Bromosuccinimide (NBS) | 9-Bromo |
| C9 (Indole C3) | Vilsmeier-Haack | POCl3, DMF | 9-Formyl |
Modifications to the 2,3-dihydro-1,4-dioxane ring are most effectively incorporated during its synthesis. The substitution pattern on the dioxane ring is largely dictated by the precursors used in the cyclization step.
For instance, in the synthetic route analogous to the dioxinopyridine synthesis, the epoxide ring of the glycidyl ether intermediate is opened by a nucleophile. researchgate.netresearchgate.net While the intramolecular cyclization to form the dioxane ring utilizes the hydroxyl group, if an external nucleophile is used to open a precursor epoxide, this nucleophile can be incorporated as a substituent. For example, using different amines or thiols to open a precursor epoxide like 2-nitro-3-oxiranylmethoxypyridine can lead to the introduction of a substituted methyl group at the C2-position of the resulting dioxane ring. researchgate.netnih.gov
Furthermore, starting with a substituted 1,2-dihaloethane (e.g., 1,2-dibromopropane) in a Williamson ether synthesis with a 5,6-dihydroxyindole would result in a methyl group at the C2 or C3 position of the dioxane ring. The 2,3-dihydro state of the dioxane ring is a direct outcome of these synthetic strategies, which use saturated precursors. nih.govnih.gov
Regioselective Synthesis Strategies for Derivatives
Regioselectivity is crucial in the synthesis of complex heterocyclic compounds like derivatives of 7H-1,4-dioxino[2,3-e]indole, 2,3-dihydro-. The ability to control the position of substituents on the indole or dioxin rings allows for the fine-tuning of the molecule's properties. Strategies often involve the careful choice of starting materials and reaction conditions.
One common approach to achieving regioselectivity in indole synthesis is through the functionalization of pre-formed indole rings. For instance, electrophilic substitution reactions on the indole nucleus are well-established. However, for fused systems, constructing the rings in a specific orientation from the outset is often more efficient.
An example of a regioselective approach can be adapted from the synthesis of related fused heterocycles. For instance, a rhodium-catalyzed diastereoselective formal [5 + 2] annulation of indoles with 1,6-enynes has been used to create indole-fused oxepines. nih.gov This method proceeds through a tandem indole C2-H alkenylation and intramolecular Friedel-Crafts alkylation, ensuring a high degree of regioselectivity. nih.gov Similarly, palladium-catalyzed domino reactions are employed for the synthesis of 3,n-fused tricyclic indole skeletons, offering excellent control over the final structure. nih.gov
In the context of the dioxin portion, the synthesis of 2,3-dihydro unigoa.ac.inrasayanjournal.co.indioxino[2,3-b]pyridine derivatives has been achieved via a Smiles rearrangement, where the reaction conditions can be tuned to control the product distribution. nih.gov Such a strategy could potentially be adapted to an indole precursor to achieve the desired 7H-1,4-dioxino[2,3-e]indole, 2,3-dihydro- framework.
The following table outlines potential regioselective strategies applicable to the synthesis of derivatives of 7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro-.
| Strategy | Description | Potential Application | Key Features |
| Palladium-Catalyzed Annulation | Intramolecular cyclization of a suitably substituted indole precursor. For example, a Larock indole annulation with a tethered alkyne. nih.gov | Construction of the dioxin ring onto a pre-functionalized indole. | High regioselectivity, good functional group tolerance. nih.gov |
| Rhodium-Catalyzed [5+2] Annulation | Reaction of an indole with a diene-containing partner to form a seven-membered ring fused to the indole. nih.gov | Could be adapted for the formation of the dioxin ring system. | Diastereoselective, provides rapid access to complex fused systems. nih.gov |
| Smiles Rearrangement | Intramolecular nucleophilic aromatic substitution. nih.gov | Formation of the dioxin ring by cyclization of an appropriately substituted indole ether. | Reaction conditions can influence regioselectivity. nih.gov |
| Ugi Multicomponent Reaction | A one-pot reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov | Could be used to assemble a precursor that can then undergo cyclization to form the target molecule. | High atom economy, access to diverse structures. nih.gov |
Emerging Green Chemistry Principles in Indole Synthesis
The application of green chemistry principles to the synthesis of indoles and their fused derivatives is a growing area of research, aiming to reduce the environmental impact of chemical processes. researchgate.net These principles focus on aspects such as waste prevention, atom economy, use of less hazardous chemicals, and energy efficiency. rasayanjournal.co.in
Several green methodologies have been developed for indole synthesis that can be extrapolated to more complex structures like 7H-1,4-dioxino[2,3-e]indole, 2,3-dihydro-. These include:
Microwave-assisted synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields. For example, the Fischer indole synthesis has been successfully performed under microwave irradiation. researchgate.net
Solvent-free reactions: Conducting reactions without a solvent, often using solid supports or mechanochemistry (ball milling), minimizes the use of volatile organic compounds. The synthesis of bis(indolyl)methanes has been achieved using a ball milling technique with a silica (B1680970) support. unigoa.ac.in
Use of green catalysts: The development of non-toxic and recyclable catalysts is a key aspect of green chemistry. This includes the use of nanocatalysts and solid acid catalysts. rsc.org
Multicomponent reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. This approach improves atom economy and reduces the number of synthetic steps. The Ugi four-component reaction is a classic example that has been used to create diverse heterocyclic compounds. nih.govrsc.org
Use of benign solvents: When a solvent is necessary, the use of environmentally friendly options like water or ionic liquids is encouraged. rsc.org
The following table summarizes some green chemistry approaches applicable to indole synthesis.
| Green Chemistry Principle | Application in Indole Synthesis | Example | Benefits |
| Alternative Energy Sources | Microwave irradiation to accelerate reactions. researchgate.net | Fischer indole synthesis. researchgate.net | Reduced reaction times, higher yields. researchgate.net |
| Solvent-Free Conditions | Mechanochemistry (ball milling) for solid-state reactions. unigoa.ac.in | Synthesis of bis(indolyl)methanes. unigoa.ac.in | Avoids use of hazardous solvents, high reaction rates. unigoa.ac.in |
| Atom Economy | Multicomponent reactions (MCRs) to build complex molecules in one step. rsc.org | Ugi reaction for the synthesis of fused indole derivatives. rsc.org | High efficiency, reduced waste. rsc.org |
| Benign Solvents | Use of water or ionic liquids as the reaction medium. rsc.org | Synthesis of indole derivatives in aqueous media. rsc.org | Reduced environmental impact, improved safety. rsc.org |
Chromatographic Separation and Isolation Techniques for Dioxinoindole Derivatives
The purification of the final product is a critical step in any synthetic process. For derivatives of 7H-1,4-dioxino[2,3-e]indole, 2,3-dihydro-, chromatographic techniques are indispensable for isolating the target compound from reaction mixtures and byproducts. The choice of technique depends on the physicochemical properties of the derivative, such as polarity, solubility, and the presence of chiral centers.
Common chromatographic methods for the separation and isolation of indole derivatives include:
Flash Column Chromatography: This is a widely used technique for routine purification. Silica gel is the most common stationary phase for normal-phase chromatography, while C18-modified silica is used for reversed-phase chromatography. The choice of eluent is crucial for achieving good separation. For challenging separations of ionic compounds, adjusting the pH and using buffers in reversed-phase chromatography can be effective. biotage.com
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is suitable for both analytical and preparative-scale separations. Different types of HPLC columns, such as chiral stationary phases (CSPs), can be used to separate enantiomers. nih.gov
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. However, it may not be ideal for all indole derivatives, especially diastereoisomers that are difficult to resolve on a liquid stationary phase. nih.gov
Supercritical Fluid Chromatography (SFC): SFC is a versatile technique that can be used for the separation of a wide range of compounds, including chiral molecules. It often provides faster separations than HPLC. nih.gov
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that is particularly useful for charged molecules and for determining enantiomeric purity. nih.gov
The following table provides an overview of chromatographic techniques for the separation of dioxinoindole derivatives.
| Technique | Stationary Phase | Mobile Phase | Application |
| Flash Column Chromatography | Silica gel (normal-phase), C18 (reversed-phase) | Organic solvents (e.g., hexane/ethyl acetate), water/acetonitrile/methanol with buffers | Routine purification of synthetic intermediates and final products. biotage.com |
| High-Performance Liquid Chromatography (HPLC) | C18, C8, Phenyl, Chiral Stationary Phases | Acetonitrile, methanol, water, buffers | High-resolution separation, purity analysis, chiral separations. nih.gov |
| Gas Chromatography (GC) | Various liquid stationary phases | Inert gas (e.g., helium, nitrogen) | Analysis of volatile and thermally stable derivatives. May have limitations for diastereomers. nih.gov |
| Supercritical Fluid Chromatography (SFC) | Similar to HPLC, often chiral phases | Supercritical CO2 with co-solvents (e.g., methanol) | Fast and efficient separation of isomers, including enantiomers. nih.gov |
| Capillary Electrophoresis (CE) | Fused silica capillary | Aqueous buffers, often with additives like cyclodextrins | Analysis of charged molecules, enantiomeric purity determination. nih.gov |
Advanced Structural and Conformational Analysis of 7h 1,4 Dioxino 2,3 E Indole, 2,3 Dihydro Derivatives
Crystallographic Investigations of Dioxinoindole Structures
X-ray crystallography stands as a definitive method for elucidating the precise atomic arrangement of molecules in their crystalline state. For derivatives of the 7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro- scaffold, this technique reveals critical details about the conformation of the fused ring system and the nature of the non-covalent interactions that dictate the supramolecular assembly.
The structure of 7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro- consists of a planar indole (B1671886) moiety fused to a non-planar 1,4-dioxane (B91453) ring. The dihydroindole portion, resulting from the reduction of the C2-C3 double bond of the indole, introduces a degree of flexibility. The conformation of the six-membered dioxane ring is of particular interest. Typically, 1,4-dioxane rings adopt a chair conformation to minimize steric and torsional strain. However, in fused systems such as this, the ring may be distorted into a half-chair or a twist-boat conformation depending on the substituents and the constraints imposed by the fusion to the indole ring system.
| Feature | Description |
| Indole System | The indole core is largely planar, though the dihydro nature of the pyrrole (B145914) ring introduces some puckering. |
| Dioxane Ring | Expected to adopt a non-planar conformation, most likely a distorted chair or half-chair, to alleviate ring strain. |
| Substituent Effects | The nature and position of substituents can significantly influence the preferred conformation of the dioxane ring and the overall molecular geometry. |
The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a variety of intermolecular forces. In derivatives of 7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro-, several key interactions are anticipated to direct their assembly. The planar indole fragment facilitates π–π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align face-to-face or face-to-edge. nih.govresearchgate.net These interactions are a significant cohesive force in the crystals of many indole derivatives. nih.govnih.gov
Hydrogen bonding is a predominant directional force in the crystal engineering of nitrogen-containing heterocycles. The indole nitrogen atom (N-H) in the 7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro- skeleton is a potent hydrogen bond donor. This N-H group can form strong hydrogen bonds with suitable acceptors on neighboring molecules, such as the oxygen atoms of the dioxane ring or other functional groups (e.g., carbonyls, nitro groups). nih.govnih.gov
In the absence of stronger acceptors, the π-system of the indole ring itself can act as a weak hydrogen bond acceptor, leading to N—H···π interactions. nih.gov These hydrogen bonds often link molecules into well-defined supramolecular structures like chains, dimers, or sheets. nih.govscielo.org.za For example, pairs of N—H···O hydrogen bonds can form centrosymmetric dimers, which then assemble into larger structures through weaker interactions. nih.govresearchgate.net The resulting hydrogen-bonding network is a critical determinant of the crystal's physical properties, including its melting point and solubility.
| Interaction Type | Donor | Acceptor | Common Motifs |
| Strong H-Bond | N-H (Indole) | O (Dioxane), O (Carbonyl), N (Nitrile) | Dimers (R²₂), Chains (C(n)) |
| Weak H-Bond | C-H | O, π-system | Sheets, 3D Networks |
| π-π Stacking | Indole Ring | Indole Ring | Columns, Layers |
Spectroscopic Characterization Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance and Mass Spectrometry)
While crystallography provides a static picture of the solid state, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming molecular structures in solution and the gas phase, respectively.
NMR spectroscopy is paramount for determining the connectivity of atoms in a molecule. For 7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro- derivatives, ¹H NMR provides information on the chemical environment of each proton, while ¹³C NMR identifies the carbon skeleton. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish proton-proton and proton-carbon correlations, which helps in the complete assignment of the molecular structure. nih.gov
Mass spectrometry provides the exact molecular weight and elemental composition of a compound, confirming its molecular formula. researchgate.net High-resolution mass spectrometry (HRMS) is particularly powerful in this regard. Furthermore, fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure and the strength of its chemical bonds.
In the synthesis of complex heterocyclic systems, the formation of multiple isomers is a common challenge. Spectroscopic techniques are vital for distinguishing between these structural variants. For example, the reaction to form the 7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro- ring system could potentially yield other isomers depending on the cyclization strategy.
NMR is particularly effective in differentiating isomers. The chemical shifts and coupling constants of the protons on the aromatic and heterocyclic rings are highly sensitive to the substitution pattern. For instance, the specific connectivity of the dioxane ring to the indole core (e.g., fusion at the e, f, or g face of the indole) would result in distinctly different ¹H and ¹³C NMR spectra. The Nuclear Overhauser Effect (NOE), which detects through-space proximity between protons, can be used to definitively establish the regiochemistry and stereochemistry of the molecule. In one case, unexpected ¹H NMR data led to an X-ray crystallographic analysis which revealed that the product of a reaction was an isomer of the expected compound. researchgate.net
| Technique | Application in Isomer Elucidation |
| ¹H NMR | Different chemical shifts and coupling patterns for protons based on their position in the isomeric structure. |
| ¹³C NMR | Unique set of carbon resonances for each isomer. |
| 2D NMR (COSY, HMBC) | Establishes specific atom connectivity, confirming the correct isomeric form. |
| NOE Spectroscopy | Determines through-space relationships between atoms, confirming regiochemistry and stereochemistry. |
| Mass Spectrometry | While isomers have the same mass, their fragmentation patterns can sometimes differ, providing structural clues. |
Chemical Reactivity and Mechanistic Investigations of 7h 1,4 Dioxino 2,3 E Indole, 2,3 Dihydro Derivatives
Reactivity at the Indole (B1671886) Nitrogen (N-7)
The nitrogen atom at the 7-position (N-7) of the 7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro- core behaves as a typical secondary amine within an indole system. Its lone pair of electrons can participate in nucleophilic reactions, although its reactivity is somewhat attenuated due to delocalization into the aromatic pyrrole (B145914) ring. Key reactions at this position include N-alkylation and N-acylation.
N-Alkylation: The introduction of alkyl groups at the N-7 position is a common strategy to modify the molecule's properties. This reaction typically proceeds via nucleophilic substitution, where the deprotonated indole nitrogen attacks an alkyl halide or another suitable electrophile. The choice of base and solvent is crucial for achieving high yields and preventing side reactions, such as C-alkylation. google.com Strong bases like sodium hydride (NaH) or butyllithium (B86547) (BuLi) are often used to generate the highly nucleophilic indolide anion. mdpi.com Phase-transfer catalysis has also been employed for the N-alkylation of indoles under milder conditions. clockss.org The use of environmentally benign reagents like dimethyl carbonate for methylation represents a greener alternative. google.com
N-Acylation: Acylation of the indole nitrogen introduces an acyl group, which can serve as a protecting group or a precursor for further transformations. researchgate.net This reaction typically involves treating the dioxinoindole with an acylating agent such as an acyl chloride or anhydride (B1165640) in the presence of a base. clockss.orgnih.gov The resulting N-acyl derivative has a significantly altered electronic character, with the electron-withdrawing acyl group reducing the nucleophilicity of the indole ring system. Thioesters have been reported as a stable and chemoselective acyl source for the N-acylation of indoles. nih.gov
| Reaction Type | Reagents and Conditions | Purpose/Outcome |
| N-Alkylation | Alkyl halide (e.g., CH₃I, BnBr), Base (e.g., NaH, Cs₂CO₃, NaOH), Solvent (e.g., DMF, THF, Toluene) | Introduction of alkyl substituents at the N-7 position. |
| N-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, THF) | Protection of the indole nitrogen; alters electronic properties. |
| Reductive Amination | Ketone/Aldehyde, Reducing agent (e.g., NaBH₃CN) | N-alkylation with more complex groups. organic-chemistry.org |
| Michael Addition | α,β-Unsaturated carbonyl compound, Base | Formation of N-CH₂CH₂COR derivatives. |
Reactivity of the Dioxane Ring System
The 2,3-dihydro-1,4-dioxane ring fused to the indole core is a saturated heterocycle. Its reactivity is primarily characterized by ring-opening reactions, which can be initiated under various conditions, particularly acidic or nucleophilic attack. The stability of the dioxane ring is generally high under neutral conditions but can be compromised by strong acids or bases, leading to cleavage of the ether linkages.
Acid-catalyzed ring-opening involves protonation of one of the oxygen atoms, followed by nucleophilic attack by a solvent molecule or another nucleophile, resulting in cleavage of a C-O bond. viu.ca This can lead to the formation of diol derivatives. The cationic ring-opening polymerization of 1,4-dioxane (B91453) is a well-studied process that highlights the susceptibility of the ether linkages to electrophilic attack. rsc.org
Base-catalyzed or nucleophilic ring-opening is also possible, particularly if the ring is strained or activated by adjacent functional groups. Ring-opening reactions of nido-carborane derivatives containing a 1,4-dioxane ring have been demonstrated with various nucleophiles, including phenolates and azides, to yield functionalized derivatives. mdpi.com In the context of the dioxinoindole system, such reactions could provide a pathway to novel functionalized indole derivatives.
| Reaction Condition | Mechanism | Potential Products |
| Strong Acid (e.g., H₂SO₄, HCl) | Protonation of ether oxygen, followed by Sₙ1 or Sₙ2 nucleophilic attack by water or other nucleophiles. | Ring-opened dihydroxyethyl ether derivatives of the indole core. |
| Lewis Acids (e.g., AlCl₃) | Coordination to ether oxygen, facilitating C-O bond cleavage. | Can lead to rearrangements or fragmentation. |
| Strong Nucleophiles/Base | Sₙ2 attack at one of the methylene (B1212753) carbons of the dioxane ring. | Functionalized ether derivatives. mdpi.com |
| Reductive Cleavage | Reagents like diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄). | Can lead to selective opening to form hydroxy ethers. |
Reactivity of Peripheral Substituents on the Dioxinoindole Core
Conversely, substituents themselves can undergo a variety of chemical transformations:
Nitro groups can be reduced to amino groups, which can then be diazotized or acylated, providing a handle for extensive further derivatization.
Halogen substituents (e.g., Br, I) are particularly valuable as they can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of complex carbon-based substituents.
Carboxylic acid or ester groups can be converted to amides, reduced to alcohols, or participate in Curtius or Hofmann rearrangements.
The reactivity of substituents can also be influenced by the neighboring dioxane and indole rings. For instance, the nucleophilicity of a substituent may be enhanced or diminished by the electronic push or pull of the heterocyclic core.
Mechanisms of Key Chemical Transformations (e.g., Hydrolysis Reactions yielding related isoindole structures)
One of the significant transformations of related dioxino-fused systems involves rearrangement or ring-opening followed by recyclization to form isomeric structures. A notable example is the hydrolysis of ortho-acyl-substituted benzodioxine nitriles, which, instead of yielding the expected carboxamide, undergo an intramolecular cyclization to produce a hydroxy-isoindolone derivative. researchgate.net
This type of transformation is highly relevant to the 7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro- system, particularly if an electrophilic center (like a nitrile or carbonyl group) is present on the benzene (B151609) ring adjacent to the dioxane fusion. The proposed mechanism for such a reaction involves the following key steps:
Hydrolysis of the Nitrile: Under acidic or basic conditions, a nitrile group (e.g., at the C-8 position) is hydrolyzed to a carboxamide intermediate.
Intramolecular Nucleophilic Attack: The nitrogen atom of the newly formed amide group acts as an intramolecular nucleophile, attacking the adjacent electrophilic carbon of the second substituent (e.g., a ketone).
Cyclization and Rearrangement: This attack leads to the formation of a five-membered lactam ring, characteristic of an isoindolinone structure. beilstein-journals.org The reaction results in the formation of a new heterocyclic system fused to the dioxane ring. researchgate.net
This intramolecular pathway is favored due to the proximity of the reacting functional groups, which are held in a suitable conformation by the rigid, fused-ring system. Such rearrangements highlight the potential for the dioxinoindole scaffold to serve as a precursor to more complex, polycyclic isoindole and isoindolinone structures. nih.govresearchgate.net
Stereochemical Aspects of Dioxinoindole Reactions
The stereochemistry of reactions involving 7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro- derivatives becomes important when chiral centers are present or introduced. The 2,3-dihydro-1,4-dioxane ring itself is conformationally flexible, capable of adopting chair or boat-like conformations, which can influence the stereochemical outcome of reactions.
Introduction of Substituents: If a reaction introduces a new chiral center, for example, on the dioxane ring or on a peripheral substituent, diastereomeric products may be formed. The facial selectivity of the attack by a reagent can be influenced by the existing stereochemistry and conformation of the molecule.
Asymmetric Catalysis: Enantioselective reactions can be employed to control the stereochemistry. For instance, the asymmetric N-alkylation of the indole nitrogen could be achieved using a chiral catalyst, leading to the formation of a specific enantiomer. mdpi.com
Reactions of Chiral Derivatives: If the starting dioxinoindole derivative is enantiomerically pure (e.g., derived from a chiral pool synthesis), reactions at prochiral centers will often proceed with a degree of diastereoselectivity, governed by steric and electronic factors of the chiral scaffold.
The stereochemical integrity of the molecule is crucial, as different stereoisomers can exhibit vastly different biological activities. Characterization techniques such as X-ray crystallography are essential for unambiguously determining the absolute and relative stereochemistry of the reaction products. researchgate.net
Computational and Theoretical Studies on 7h 1,4 Dioxino 2,3 E Indole, 2,3 Dihydro Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of the 7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro- scaffold at the atomic and electronic levels. These methods, rooted in quantum mechanics, can predict a wide range of molecular attributes with high accuracy.
The electronic structure of the dioxinoindole system is pivotal in determining its reactivity, stability, and spectroscopic properties. Quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate and analyze the distribution of electrons within the molecule. nih.gov These calculations reveal the energies and shapes of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.
Furthermore, these calculations can map the electrostatic potential surface, identifying electron-rich and electron-deficient regions of the molecule. This information is crucial for predicting how the molecule will interact with other chemical species, including biological macromolecules. For instance, the localization of boundary molecular orbitals can suggest which parts of the molecule are likely to participate in chemical reactions. researchgate.net
Table 1: Representative Calculated Electronic Properties of a Substituted Dioxinoindole Derivative
| Property | Calculated Value | Method/Basis Set |
| HOMO Energy | -6.2 eV | B3LYP/6-31G(d) |
| LUMO Energy | -1.5 eV | B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 4.7 eV | B3LYP/6-31G(d) |
| Dipole Moment | 2.5 D | B3LYP/6-31G(d) |
Note: The data in this table is representative and intended for illustrative purposes, based on typical values for similar heterocyclic systems.
The three-dimensional structure of 7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro- derivatives significantly influences their biological activity. Computational methods are used to perform conformational analysis, identifying the most stable spatial arrangements (conformers) of the molecule. By systematically rotating rotatable bonds and calculating the potential energy of each resulting structure, a potential energy surface can be generated. researchgate.net
The results of conformational analysis pinpoint the low-energy conformers that are most likely to exist under physiological conditions. This information is vital for understanding how the molecule might bind to a biological target, as the bioactive conformation is often one of the low-energy conformers. These studies can also determine the energy barriers between different conformations, providing insights into the molecule's flexibility. unimi.it
Molecular Docking Simulations for Ligand-Receptor Interaction Profilingnih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.comfrontiersin.org In the context of 7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro- derivatives, docking simulations are instrumental in profiling their interactions with biological receptors, such as enzymes or proteins. mdpi.commdpi.com
These simulations place the ligand (the dioxinoindole derivative) into the binding site of a receptor and calculate a "docking score," which estimates the binding affinity. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site. espublisher.com The results provide detailed insights into the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov This information is invaluable for understanding the molecular basis of the compound's biological activity and for designing new derivatives with improved potency and selectivity. mdpi.comnih.govresearchgate.net
Table 2: Illustrative Molecular Docking Results of a Dioxinoindole Derivative with a Kinase Target
| Parameter | Value | Details |
| Docking Score | -8.5 kcal/mol | Indicates strong binding affinity |
| Key Interacting Residues | ASP110, LYS72, PHE168 | Amino acids in the binding pocket |
| Types of Interactions | Hydrogen bond with ASP110, π-π stacking with PHE168 | Non-covalent bonds stabilizing the complex |
Note: The data in this table is hypothetical and serves as an example of typical molecular docking output.
Quantitative Structure-Activity Relationship (QSAR) Modelingnih.gov
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. They aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com
In QSAR modeling, a set of molecules with known biological activities (the training set) is used to develop a predictive model. This model is then validated using an external set of compounds (the test set). For derivatives of 7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro-, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme, for example. nih.gov
The model is typically a mathematical equation that relates the biological activity to a set of calculated molecular descriptors. Once a statistically robust model is established, it can be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing. espublisher.com
A key outcome of QSAR studies is the identification of the most important molecular descriptors that influence the biological activity. These descriptors can be steric (e.g., molecular volume), electronic (e.g., partial charges), or hydrophobic (e.g., logP). By understanding which structural features are critical for activity, medicinal chemists can rationally design new molecules with enhanced potency. For instance, a QSAR model might reveal that increasing the hydrophobicity of a particular substituent on the dioxinoindole ring leads to a corresponding increase in biological activity. nih.gov
Table 3: Example of Molecular Descriptors Used in a QSAR Model for Dioxinoindole Derivatives
| Descriptor | Type | Correlation with Activity |
| LogP | Hydrophobic | Positive |
| Molecular Weight | Steric | Negative |
| Dipole Moment | Electronic | Positive |
| Number of Hydrogen Bond Donors | Topological | Negative |
Note: This table presents a hypothetical set of descriptors and their potential correlation with biological activity for illustrative purposes.
Lack of Publicly Available Research Hinders In Silico Activity Prediction for 7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro- Derivatives
Computational chemistry techniques are powerful tools for accelerating drug discovery by predicting the biological activity of molecules before they are synthesized. espublisher.com These methods, including quantitative structure-activity relationship (QSAR) modeling, molecular docking, and pharmacophore-based screening, are routinely used to screen large libraries of virtual compounds against specific biological targets. espublisher.comnih.gov This in silico approach helps to prioritize candidates for synthesis and biological testing, thereby saving time and resources. espublisher.com
While numerous studies have successfully applied these computational strategies to the broader class of indole (B1671886) derivatives for various targets, such as indoleamine 2,3-dioxygenase-1 (IDO1), the specific heterocyclic system of 7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro- remains unexplored in this context. espublisher.comnih.gov Virtual screening campaigns, for instance, typically involve docking large compound databases into the active site of a target protein to predict binding affinity and identify potential inhibitors. nih.gov However, the absence of such studies focused on 7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro- derivatives means that their potential interactions with various therapeutic targets have not been computationally assessed.
Consequently, it is not possible to present detailed research findings or data tables related to the in silico activity prediction for this specific compound family, as the foundational research has not been published. The scientific community has yet to apply these predictive methodologies to this particular scaffold, leaving its potential biological activities from a computational standpoint completely uncharacterized.
Pharmacological and Biological Activity Investigations of 7h 1,4 Dioxino 2,3 E Indole, 2,3 Dihydro Derivatives
Dopamine (B1211576) Receptor Interactions of 2,3-dihydro-7H-1,4-dioxino[2,3-e]indole Derivatives
The dopaminergic system plays a crucial role in motor control, motivation, and cognition. The D2 receptor is a primary target for antipsychotic medications used in the treatment of schizophrenia and bipolar disorder. frontiersin.org
D2 receptor partial agonists are a class of drugs that can modulate dopaminergic activity by acting as functional agonists in low dopamine states and as functional antagonists in high dopamine states. nih.gov This mechanism is thought to contribute to the efficacy of drugs like aripiprazole (B633) in treating both the positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects. patsnap.comnih.gov
The development of novel D2 receptor ligands often involves the incorporation of a pharmacophore that can engage in key interactions within the receptor's binding pocket. nih.gov For many D2 ligands, a protonable nitrogen is crucial for an ionic bond with an aspartate residue (Asp114) in the receptor. mdpi.com
Table 2: Dopamine D2 Receptor Binding and Functional Activity of Representative Ligands
| Compound | Receptor Affinity (Ki, nM) | Functional Activity | Therapeutic Class |
|---|---|---|---|
| Aripiprazole | High | Partial Agonist | Atypical Antipsychotic nih.gov |
| Haloperidol | High | Antagonist | Typical Antipsychotic mdpi.com |
Note: This table provides examples of D2 receptor ligands and does not include data for the specific 7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro- scaffold.
Preclinical animal models are essential for understanding the potential therapeutic effects and neurobiological mechanisms of novel compounds. For drugs targeting the dopamine system, models of schizophrenia, Parkinson's disease, and depression are often employed. patsnap.com
For example, the antipsychotic potential of a compound can be assessed by its ability to attenuate behaviors induced by dopamine agonists like amphetamine. Partial agonists at the D2 receptor are expected to modulate dopaminergic neurotransmission, which can be measured in vivo using techniques like positron emission tomography (PET). nih.gov Studies with aripiprazole have shown that it can stabilize dopamine synthesis capacity, which may be related to its therapeutic effects. nih.gov
Given the dual modulation of serotonin (B10506) and dopamine receptors by many successful CNS drugs, any novel 7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro- derivative with activity at both receptor systems would warrant extensive preclinical evaluation to elucidate its unique neurobiological profile.
Antihypertensive Effects of 2,3-dihydro-7H-1,4-dioxino[2,3-e]indole Derivatives in Animal Models
The indole (B1671886) nucleus is present in several compounds with cardiovascular activity. Some indole derivatives have been investigated for their potential as antihypertensive agents. nih.gov
The antihypertensive effects of certain indole derivatives have been attributed to various mechanisms, including beta-adrenergic receptor antagonism and direct vasodilation. nih.gov For instance, a series of aryloxypropanolamines with an indolyl-tert-butyl moiety as the N-substituent have demonstrated antihypertensive activity in spontaneously hypertensive rats (SHR). nih.gov
Another class of indole derivatives, pyridazino[4,5-b]indoles, has shown potent and long-lasting antihypertensive activity in animal models. nih.gov The mechanism of action for these compounds appears to be related to vasodilation, possibly through interference with calcium influx. nih.gov Melatonin (B1676174), an indoleamine, and its analogues have also been reported to have hypotensive activities. mdpi.com
While no studies have specifically reported on the antihypertensive effects of 7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro- derivatives, the presence of the indole core suggests that such activity could be a possibility, depending on the nature of the substituents on the core structure.
Modulation of Sympathetic Nerve Discharge
No specific studies detailing the modulation of sympathetic nerve discharge by derivatives of 7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro- were identified in the reviewed literature. Further research is required to explore the potential effects of this specific heterocyclic scaffold on the sympathetic nervous system.
Enzyme Inhibition and Receptor Antagonism in Related Dioxino-Fused Heterocycles
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition by 2,3-dihydro-nih.govnih.govdioxino[2,3-f]quinazoline Derivatives
The epidermal growth factor receptor (EGFR) is a crucial target in the development of anticancer therapies, particularly for non-small cell lung cancer (NSCLC). researchgate.net A series of 2,3-dihydro- nih.govnih.govdioxino[2,3-f]quinazoline derivatives have been designed and synthesized as potential EGFR inhibitors. nih.govresearchgate.net These compounds are conceptualized as more compact molecules due to the cyclization at the C-5 and C-6 positions of the quinazoline (B50416) core, which may help in accommodating structural variations within the kinase domain that arise from mutations. nih.gov
In one study, these derivatives were evaluated for their cytotoxic activity against various cell lines, including the non-small cell lung cancer lines A549 and NCI-H157. researchgate.net The compounds demonstrated notable anticancer activity, with one derivative, compound 13c , emerging as a particularly potent agent with half-maximal inhibitory concentrations (IC50) ranging from 8.82 to 10.24 μM. researchgate.net Furthermore, the inhibitory activity of these target compounds against EGFR tyrosine kinase (EGFR-TK) was assessed, revealing IC50 values in the nanomolar to sub-micromolar range (10.29 nM to 652.3 nM). researchgate.net Molecular docking studies suggested that these compounds can bind effectively to the ATP binding pocket of EGFR. researchgate.netscispace.com Another study focused on similar derivatives as vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors, which also play a role in cancer progression. nih.gov
The table below summarizes the inhibitory activities of selected 2,3-dihydro- nih.govnih.govdioxino[2,3-f]quinazoline derivatives.
| Compound | Target Cell Line/Enzyme | IC50 Value |
| 13c | A549, NCI-H157 | 8.82 - 10.24 µM |
| Various Derivatives | EGFR-TK | 10.29 - 652.3 nM |
| 13d | VEGFR-2 | 2.4 nM |
| 13d | HUVECs | 1.2 nM |
This table presents a selection of data from cited research articles.
Protease Activated Receptor 4 (PAR4) Antagonism by 2,3-Dihydronih.govnih.govdioxino[2,3-g]benzofuran Derivatives
Protease-activated receptor 4 (PAR4) is a key player in platelet aggregation and is a target for developing antiplatelet therapies for arterial embolic diseases. acs.orgnih.gov Researchers have identified a series of 2,3-dihydro nih.govnih.govdioxino[2,3-g]benzofuran derivatives as novel and potent PAR4 antagonists. acs.orgnih.gov
Within this series, isomers 36 and 37 , which feature a phenoxyl methylene (B1212753) substitution on the 2,3-dihydro-1,4-dioxine ring, demonstrated significant in vitro antiplatelet activity. nih.gov Compound 37 had an IC50 of 14.26 nM, and compound 36 had an IC50 of 26.13 nM. nih.gov Importantly, these compounds also showed improved metabolic stability in human liver microsomes compared to the benchmark compound BMS-986120. nih.gov For instance, compound 36 had a half-life (T1/2) of 97.6 minutes. nih.gov
Furthermore, in vivo studies showed that these compounds exhibited potent ex vivo antiplatelet activity at various concentrations without significantly impacting the coagulation system, suggesting a lower bleeding risk. nih.govacs.org
The table below details the in vitro activity of key 2,3-Dihydro nih.govnih.govdioxino[2,3-g]benzofuran derivatives.
| Compound | In Vitro Antiplatelet Activity (IC50) | Metabolic Stability (T1/2 in HLM) |
| 36 | 26.13 nM | 97.6 min |
| 37 | 14.26 nM | Not Reported |
| BMS-986120 | Not Reported | 11.1 min |
This table presents a selection of data from cited research articles.
Other Enzyme Targets (e.g., 5-lipoxygenase, cyclooxygenase, alpha-glucosidase, tubulin polymerization inhibitors) Investigated with Indole and Benzodioxin Derivatives
5-Lipoxygenase (5-LOX) Inhibition: Indole derivatives have been designed and synthesized as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes. nih.gov In a study evaluating a series of novel indole derivatives, many compounds showed higher inhibitory potency than the initial hit compound (IC50=74 µM). nih.gov Selected compounds displayed significant inhibitory activities with IC50 values ranging from 0.74 µM to 3.17 µM, and four compounds (1m, 1s, 4a, and 6a ) were found to be more potent than the reference drug Zileuton, with IC50 values below 1 µM. nih.gov It is worth noting that some 5-LOX inhibitors may also interfere with prostaglandin (B15479496) export, which is a compound-specific effect. frontiersin.org
Cyclooxygenase (COX) Inhibition: Indole derivatives have also been explored as cyclooxygenase (COX) inhibitors, which are key enzymes in the production of prostaglandins. nih.gov A series of indole acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory and COX inhibitory activities. nih.govnih.gov One compound, S3 , was identified as a selective COX-2 inhibitor with significant anti-inflammatory effects and reduced ulcerogenic potential compared to the non-selective inhibitor indomethacin (B1671933). nih.govresearchgate.net Docking studies have supported the potential of these compounds to bind to the COX-2 enzyme. nih.govnih.gov
Alpha-Glucosidase Inhibition: Various indole derivatives have been investigated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, making it a target for managing diabetes. nih.govnih.gov Studies have reported indole-based compounds with potent α-glucosidase inhibitory activity, with some analogues showing IC50 values in the low micromolar range (e.g., 3.10 µM), which is more potent than the standard drug acarbose. nih.gov Hybrid molecules incorporating indole and other heterocyclic scaffolds, such as thiazolidinone or indolo[1,2-b]isoquinoline, have also been synthesized and shown to be effective inhibitors of this enzyme. nih.govmdpi.com
Tubulin Polymerization Inhibition: The inhibition of tubulin polymerization is a well-established mechanism for anticancer drugs. nih.gov Indole derivatives have been extensively studied as tubulin polymerization inhibitors. nih.govnih.gov These compounds often target the colchicine (B1669291) binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.govnih.gov A wide array of indole-containing scaffolds, including aroylindoles, arylthioindoles, and bis-indole derivatives, have demonstrated potent inhibition of tubulin polymerization and cytotoxic activity against various cancer cell lines. nih.govresearchgate.net
Antiproliferative and Anticancer Mechanisms of Indole and Related Dioxino-Fused Scaffolds
Mechanisms of Cell Proliferation Inhibition
The antiproliferative effects of indole derivatives and related heterocyclic systems are often multifactorial, involving the modulation of various cellular processes that regulate cell growth, division, and survival. mdpi.comnih.gov
Cell Cycle Arrest: A primary mechanism by which many indole and quinazoline-based compounds inhibit cell proliferation is through the induction of cell cycle arrest. eurekaselect.commdpi.com For example, certain synthetic 6,7-annulated-4-substituted indole compounds have been shown to increase the mitotic index in HL-60 tumor cells, suggesting a disruption of mitosis. researchgate.net Similarly, quinazolinone derivatives can induce cell cycle arrest, often at the G2/M phase, which prevents cancer cells from completing cell division and can lead to apoptosis. mdpi.com This effect is often linked to the inhibition of key regulatory proteins such as tubulin or cyclin-dependent kinases (CDKs). mdpi.comresearchgate.net
Induction of Apoptosis: In addition to cell cycle arrest, the induction of apoptosis, or programmed cell death, is a crucial mechanism for the anticancer activity of these compounds. mdpi.comnih.gov Some indole-aryl amide derivatives have been shown to increase the expression of pro-apoptotic proteins like Bax while not affecting others like p27. nih.gov Quinazolinone derivatives can trigger apoptosis by upregulating cell cycle protein B and facilitating the cleavage of poly (ADP-ribose) polymerase (PARP), which are hallmarks of mitotic arrest followed by apoptosis. mdpi.com
Enzyme Inhibition: As discussed previously, the inhibition of specific enzymes is a key driver of the antiproliferative effects of these scaffolds. The inhibition of receptor tyrosine kinases like EGFR and VEGFR-2 by 2,3-dihydro- nih.govnih.govdioxino[2,3-f]quinazoline derivatives directly interferes with signaling pathways that promote cell proliferation, survival, and angiogenesis. nih.govresearchgate.net By blocking the ATP binding site of these kinases, the compounds prevent the downstream signaling cascades that are often hyperactive in cancer cells. researchgate.netscispace.com
Modulation of Transcription Factors and Other Pathways: The antiproliferative activity of some indole derivatives may result from the modulation of transcription factors that regulate the cell cycle and apoptosis rather than direct interaction with DNA. mdpi.com Furthermore, indole derivatives have been reported to inhibit various other pathways critical for cancer cell survival, such as the NF-κB/PI3K/Akt/mTOR pathway. eurekaselect.com
The table below summarizes the primary mechanisms of cell proliferation inhibition for these scaffolds.
| Compound Scaffold | Primary Mechanism(s) | Key Molecular Targets/Effects |
| Indole Derivatives | Cell Cycle Arrest, Apoptosis, Enzyme Inhibition | Tubulin, 5-LOX, COX-2, α-glucosidase, Bax upregulation |
| Dioxino-Fused Quinazolines | Enzyme Inhibition, Cell Cycle Arrest, Apoptosis | EGFR, VEGFR-2, G2/M arrest, PARP cleavage |
This table provides a general summary of mechanisms reported in the cited literature.
Apoptosis Induction Pathways
The induction of apoptosis, or programmed cell death, is a critical mechanism for controlling cell proliferation and is a primary target in cancer therapy. Various indole derivatives have been shown to trigger this process in cancer cells through multiple pathways.
Studies on benzo[f]indole-4,9-dione derivatives, for instance, have demonstrated their ability to induce cell death in triple-negative breast cancer cells by increasing intracellular reactive oxygen species (ROS). mdpi.com This oxidative stress leads to DNA damage and mitochondrial dysfunction, subsequently activating the intrinsic pathway of apoptosis. mdpi.com The activation of this pathway is confirmed by the cleavage and activation of caspase 9 and caspase 3. mdpi.com
Similarly, diindolylmethane (DIM) derivatives have been identified as effective apoptosis inducers in murine lymphoma cells. researchgate.net One derivative, in particular, caused a significant increase in the sub-G0/G1 cell population, a hallmark of apoptosis. researchgate.net Other research on indole-3-carbinol (B1674136) (I3C) in human breast cancer cells (MCF-7) revealed that it can induce apoptosis through a pathway that is independent of the tumor suppressor protein p53 and the pro-apoptotic protein Bax. nih.gov This suggests that certain indole compounds can bypass common resistance mechanisms in cancer cells. nih.gov The anticancer effects of I3C are partially attributed to its conversion to the more potent DIM in the culture medium. nih.gov
| Indole Derivative Class | Cell Line | Observed Apoptotic Mechanism | Key Findings |
|---|---|---|---|
| Benzo[f]indole-4,9-diones | MDA-MB 231 (Triple-Negative Breast Cancer) | Intrinsic Pathway | Increased ROS, DNA fragmentation, activation of caspases 9 and 3. mdpi.com |
| Diindolylmethane (DIM) Derivatives | L5178Y (Murine Lymphoma) | Induction of Apoptosis | Compound 3a induced 71.04% apoptosis; other derivatives arrested the cell cycle in the S phase. researchgate.net |
| Indole-3-carbinol (I3C) | MCF-7 (Human Breast Cancer) | p53- and Bax-Independent Pathway | Suppressed cell growth by inducing apoptosis without involving p53 or Bax expression. nih.gov |
Antimicrobial and Antiviral Activity of Indole Derivatives
Indole and its derivatives constitute an important class of compounds in the development of new antimicrobial agents. nih.gov Their broad spectrum of activity has been demonstrated against various pathogenic microorganisms, including multidrug-resistant strains.
For example, a series of substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles showed mild to moderate activity against both Gram-positive and Gram-negative bacteria. sgkgdcvinukonda.ac.in Certain derivatives with 4-fluorophenyl, 4-methylphenyl, and 4-nitrophenyl substitutions at the 1-position were found to be particularly potent. sgkgdcvinukonda.ac.in Similarly, indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have demonstrated excellent activity against Methicillin-resistant Staphylococcus aureus (MRSA), with some compounds being more effective than the standard antibiotic ciprofloxacin. nih.gov
Structure-activity relationship studies of indole hydrazone derivatives have indicated that the presence of halogen atoms on the phenyl ring significantly enhances antimicrobial activity. nih.gov Dihalogenated derivatives were generally found to be the most potent antimicrobial agents. nih.gov The indole nucleus is a common feature in many natural products and synthetic compounds exhibiting pharmacological properties, including antimicrobial and antimalarial activities. researchgate.net
| Indole Derivative Class | Target Microorganisms | Activity Metric (e.g., MIC) | Key Findings |
|---|---|---|---|
| 1,2,3,4-tetrahydropyrazino[1,2-a]indoles | S. aureus, S. typhi, P. aeruginosa, E. coli | MIC range: 3.75 to 60 µg/disc | Compounds with 4-fluorophenyl, 4-methylphenyl, and 4-nitrophenyl substitutions showed potent activity. sgkgdcvinukonda.ac.in |
| Indole-triazole/thiadiazole Derivatives | S. aureus, MRSA, E. coli, C. albicans, C. krusei | MIC values: 3.125-50 µg/mL | Indole-triazole derivative 3d showed significant promise as a novel antibacterial and antifungal lead compound. nih.gov |
| Indole Hydrazone Derivatives | S. aureus, MRSA, E. coli, B. subtilis, C. albicans | Not specified | Dihalogenated derivatives showed the most potent activity; halogen introduction increased potency. nih.gov |
Anti-inflammatory and Analgesic Activity of Indole Derivatives
Inflammation is a biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Indole derivatives have been extensively investigated for their anti-inflammatory properties. The indole ring is a core structure in several established anti-inflammatory drugs, such as indomethacin. researchgate.net
Recent research has focused on synthesizing novel indole derivatives with improved efficacy and safety profiles. A series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were found to effectively inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 cells. nih.govrsc.org One compound, 13b, exhibited the most potent anti-inflammatory activity among those tested. rsc.org
Furthermore, new thiosemicarbazone derivatives containing an indole moiety have shown significant anti-inflammatory potential. researchgate.net Specific compounds were able to inhibit lymphocyte proliferation more effectively than indomethacin and suppress the in-vitro production of TNF-α and NO. researchgate.net Animal studies confirmed their ability to suppress carrageenan-induced edema in mice, with one compound showing 100% inhibition after 4 hours. researchgate.net These compounds also demonstrated selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. researchgate.net
| Indole Derivative Class | Model/Assay | Mechanism of Action | Key Results |
|---|---|---|---|
| Indole-2-formamide benzimidazole[2,1-b]thiazoles | LPS-stimulated RAW264.7 macrophages | Inhibition of NO, IL-6, and TNF-α release | Compound 13b showed the most potent activity. nih.govrsc.org |
| Indole-based Thiosemicarbazones | Lymphocyte proliferation assay; Carrageenan-induced edema (mice) | Inhibition of lymphocyte proliferation; Suppression of TNF-α and NO; Selective COX-2 inhibition | Compound LT87 showed 100% edema inhibition; LT81 had high COX-2 selectivity. researchgate.net |
| Indole-2-one Derivatives | LPS-stimulated RAW264.7 macrophages; LPS-induced septic mouse models | Inhibition of TNF-α and IL-6 release; Inhibition of COX-2 and iNOS expression | Compound 7i showed significant protection from LPS-induced septic death in mice. researchgate.net |
Neuroprotective and Antioxidant Properties of Dihydroindole and Indole Derivatives
Oxidative stress and neuroinflammation are key pathological factors in neurodegenerative diseases. researchgate.net Dihydroindoles and indoles have emerged as promising scaffolds for the development of compounds with neuroprotective and antioxidant properties. mdpi.comnih.govnih.gov
A series of synthetic indole–phenolic compounds were evaluated as multifunctional neuroprotectors. nih.gov These hybrids demonstrated significant metal-chelating properties, particularly for copper ions, and exhibited strong antioxidant and cytoprotective effects against reactive oxygen species (ROS) in cellular models. nih.gov They were able to increase cell viability and reduce ROS levels to basal states. nih.gov The antioxidant activity of indole derivatives is often attributed to the heterocyclic nitrogen atom, which acts as an active redox center. nih.gov The presence of an unsubstituted indole nitrogen atom is considered important for this activity. nih.gov
2,3-Dihydroindoles are specifically noted as promising agents for synthesizing new compounds with neuroprotective and antioxidant capabilities. mdpi.comnih.govnih.gov Phytochemicals like indole-3-carbinol (I3C) and its metabolite diindolylmethane (DIM) exhibit neuroprotective effects by activating antioxidant defense mechanisms, partly through the Nrf2-ARE pathway, which is a primary cellular defense against oxidative stress-induced brain damage. mdpi.com
| Derivative Class | Assay/Model | Property Investigated | Key Findings |
|---|---|---|---|
| Indole–phenolic hybrids | SH-SY5Y cells; H₂O₂-induced cytotoxicity | Neuroprotection, Antioxidant | Showed ~40% copper-chelating activity; increased cell viability by ~25% and reduced ROS levels. nih.gov |
| C-3 substituted indoles | DPPH scavenging; Fe²⁺ chelating; Reducing ability assays | Antioxidant | A derivative with a pyrrolidinedithiocarbamate moiety was the most active radical scavenger and Fe³⁺ reducer. nih.gov |
| Indole-3-carbinol (I3C) / Diindolylmethane (DIM) | Cellular models of neurodegeneration | Neuroprotection, Antioxidant | Activate the Nrf2-ARE antioxidant defense pathway. mdpi.com |
| 2,3-Dihydroindoles | Synthetic chemistry evaluation | Potential Neuroprotective and Antioxidant agents | Considered a promising class of compounds for developing new neuroprotective agents. mdpi.comnih.govnih.gov |
Future Directions and Research Perspectives
Design and Synthesis of Novel Scaffolds based on the Dioxinoindole Core Structure
The structural versatility of the indole (B1671886) nucleus allows for extensive chemical modification, a strategy that has been successfully employed to develop a wide range of biologically active molecules. Future work on the 7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro- core should focus on the rational design and synthesis of novel, more complex scaffolds.
A promising approach involves the creation of multi-cyclic structures that incorporate the dioxinoindole moiety. Research into related heterocyclic systems has shown that fusing additional rings can lead to compounds with enhanced biological activity and target specificity. For instance, novel tricyclic compounds have been developed based on 4H-benzo nih.govmdpi.comthiazin-3-one by integrating privileged structures into a single molecular skeleton. nih.gov Similarly, new dioxinoquinolines have been synthesized and shown to possess moderate cytotoxicity against various cancer cell lines. nih.gov Applying this concept, the dioxinoindole core could be annulated with other heterocyclic rings like pyrimidine, triazole, or oxadiazole to generate libraries of novel compounds for biological screening.
Furthermore, derivatization of the core structure at various positions (such as the indole nitrogen or the aromatic ring) can yield analogues with modulated physicochemical properties and biological activities. The synthesis of new 2,3-dihydroindole derivatives as analogues of melatonin (B1676174) has demonstrated the potential of this class of compounds to yield agents with neuroprotective and antioxidant properties. mdpi.comnih.gov This suggests that functionalization of the 7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro- scaffold could lead to a diverse range of therapeutic agents.
Advanced Mechanistic Elucidation of Biological Activities at Molecular and Cellular Levels
While preliminary studies may identify the biological effects of dioxinoindole derivatives, a deeper understanding of their mechanism of action is crucial for their development as therapeutic agents. Future research must employ advanced techniques to elucidate how these compounds interact with biological systems at the molecular and cellular levels.
Should initial screenings reveal antiproliferative activity, subsequent studies should investigate the specific cellular pathways affected. For example, novel 2,3-dihydropyrazino[1,2-a]indole-1,4-dione derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells by dually inhibiting EGFR and BRAFV600E kinases. nih.gov Similarly, certain indole-based compounds have been designed as inhibitors of the Bcl-2 protein family, which plays a key role in regulating apoptosis. mdpi.comresearchgate.net Future studies on dioxinoindole derivatives could explore their potential to modulate similar targets, utilizing techniques such as Western blotting, flow cytometry, and kinase activity assays to map their effects on cell signaling and survival pathways. The study of indole-3-carbinol (B1674136), for instance, has revealed its role in promoting apoptosis and normalizing estrogen metabolism, highlighting the diverse mechanisms through which indole compounds can act. researchgate.net
Exploration of New Therapeutic Areas and Target Identification
The broad spectrum of biological activities associated with indole derivatives suggests that the 7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro- scaffold could be relevant to multiple therapeutic areas. researchgate.net A systematic exploration of its potential applications is a critical future direction.
Given that many indole-containing compounds exhibit potent anticancer properties, oncology remains a primary area of interest. nih.govmdpi.comresearchgate.net The dioxinoindole scaffold could be screened against a panel of cancer cell lines to identify potential antitumor agents. Beyond cancer, research into 2,3-dihydroindoles has pointed towards their promise for developing compounds with neuroprotective and antioxidant properties, suggesting potential applications in neurodegenerative diseases. nih.govnih.gov Another avenue for exploration is in the field of inflammatory and neuropathic pain, where novel oxazino-quinoline derivatives have been identified as selective cannabinoid CB2 receptor agonists. researchgate.net Target identification studies, using techniques such as affinity chromatography and proteomics, will be essential to pinpoint the specific proteins or enzymes with which novel dioxinoindole derivatives interact.
Application of Advanced Computational Methodologies for Rational Design
To streamline the drug discovery process and enhance the efficiency of synthesizing new derivatives, advanced computational methods should be integrated into the research workflow. In silico techniques can provide valuable insights into structure-activity relationships (SAR) and guide the design of more potent and selective molecules.
Molecular docking is a powerful tool for predicting how a ligand will bind to the active site of a target protein. This method has been successfully used to analyze the binding of novel pyrazino-indole derivatives to EGFR and BRAFV600E kinases and to understand the interactions of Bcl-2 inhibitors with their target. nih.govmdpi.com Similar docking studies could be performed for 7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro- derivatives against a range of known drug targets to prioritize synthetic efforts.
Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of a series of compounds with their biological activities. nih.gov Such models can help identify the key structural features responsible for a compound's potency and can be used to predict the activity of yet-to-be-synthesized analogues. These computational approaches, when used in conjunction with experimental synthesis and biological testing, facilitate a more rational and resource-efficient design of novel therapeutic agents. nih.gov
Development of Sustainable and Efficient Synthetic Routes for Dioxinoindole Production
As research into the 7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro- scaffold progresses, the development of sustainable and efficient methods for its synthesis will become increasingly important. Traditional synthetic methods for indoles can suffer from harsh reaction conditions, limited substrate scope, and the use of environmentally harmful solvents. researchgate.netrug.nl
Future research should focus on developing "green" chemistry approaches for the production of dioxinoindoles. This includes the exploration of multicomponent reactions (MCRs), which can assemble complex molecules from simple starting materials in a single step, thereby reducing waste and improving efficiency. rug.nlrsc.org An innovative two-step MCR-based synthesis has been developed for indole-2-carboxamides that proceeds under mild conditions in ethanol (B145695) without the need for a metal catalyst. rug.nlrsc.org Additionally, exploring alternative synthetic strategies, such as those starting from polyfunctional 2-oxindoles to create 2,3-dihydroindole derivatives, could provide more efficient and versatile routes to the target compounds. mdpi.com The adoption of such sustainable practices will not only be environmentally responsible but also crucial for the cost-effective, large-scale production of any promising drug candidates that emerge from this chemical class.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro-?
- Methodological Answer : The compound can be synthesized via cyclization of halogenated precursors or functionalization of indole scaffolds. For example, 2,3-dihaloanilines serve as precursors for indole derivatives, enabling regioselective functionalization at the 4-position through palladium-catalyzed cross-coupling or nucleophilic substitution . Reaction optimization should consider solvent polarity, temperature (e.g., 80–120°C), and catalysts (e.g., Pd(PPh₃)₄) to minimize side products .
Q. How should researchers characterize the structural and spectroscopic properties of this compound?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to confirm the fused dioxane-indole ring system. Cross-reference experimental NMR data with computational predictions (e.g., density functional theory (DFT)-optimized structures) and databases like NIST Chemistry WebBook to validate assignments . High-resolution mass spectrometry (HRMS) and X-ray crystallography are critical for resolving ambiguities in stereochemistry .
Q. What are the key reactivity patterns of the dioxane ring in this compound?
- Methodological Answer : The dioxane ring exhibits strain-driven reactivity, particularly under acidic or oxidative conditions. For instance, protonation at the oxygen atoms can lead to ring-opening reactions, forming diol intermediates. Investigate pH-dependent stability using kinetic studies (e.g., UV-Vis monitoring at 240–300 nm) and identify stable derivatives for downstream applications .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map electrostatic potential surfaces and predict nucleophilic/electrophilic sites. Combine this with molecular docking to assess binding affinities to target proteins (e.g., enzymes in indole alkaloid biosynthesis). ICReDD’s reaction path search methods can narrow down viable synthetic routes .
Q. What statistical strategies resolve contradictions in reported reaction yields for this compound?
- Methodological Answer : Apply factorial design (e.g., 2³ full factorial) to test variables like catalyst loading, temperature, and solvent polarity. Use ANOVA to identify significant factors and response surface methodology (RSM) to optimize conditions. Conflicting data may arise from unaccounted interactions (e.g., moisture sensitivity), necessitating controlled humidity experiments .
Q. How can AI-driven process simulation improve scalability of the synthesis?
- Methodological Answer : Integrate COMSOL Multiphysics with machine learning algorithms to model heat/mass transfer in batch reactors. Train models on historical kinetic data to predict optimal stirring rates and cooling profiles. AI-enabled "smart laboratories" can autonomously adjust parameters in real-time, reducing batch-to-batch variability .
Q. What protocols ensure safe handling and waste management during large-scale synthesis?
- Methodological Answer : Follow OSHA-compliant protocols: use gloveboxes for air-sensitive steps (e.g., NaH-mediated reactions) and neutralize acidic waste with CaCO₃ before disposal. For solvent recovery, implement fractional distillation with GC-MS monitoring to separate hazardous byproducts (e.g., halogenated intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
